molecular formula C18H19N3OS B3919059 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide

Cat. No. B3919059
M. Wt: 325.4 g/mol
InChI Key: BCHWASJQXLXOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide, also known as MIBN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIBN is a member of the thioamide family and is known to exhibit potent biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide is not yet fully understood. However, it is believed that 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide exerts its biological effects by modulating various cellular pathways and signaling cascades. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been found to inhibit the activity of certain enzymes and proteins, which play critical roles in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has several advantages as a research tool. It is relatively easy to synthesize, and its biological activity can be easily evaluated in vitro and in vivo. However, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has some limitations as well. It is highly reactive and can react with other compounds, which can affect its biological activity. Additionally, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide. One potential area of research is to explore the use of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide in vivo, which will be critical for its eventual clinical development.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-16(23-18-19-11-12-21(18)2)17(22)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12,16H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWASJQXLXOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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